Tris(3,5-dimethylphenyl)methanamine HCl

Description

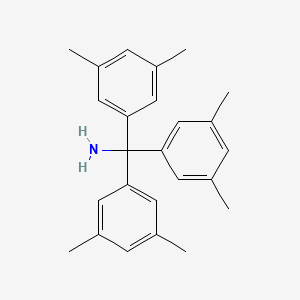

Structure

3D Structure

Properties

IUPAC Name |

tris(3,5-dimethylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N/c1-16-7-17(2)11-22(10-16)25(26,23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,26H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRPOKNBHIHOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)(C3=CC(=CC(=C3)C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into Reaction Mechanisms and Kinetic Profiles

Mechanistic Studies of Carbon-Nitrogen Bond Formation in Sterically Demanding Systems

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. However, when the amine is sterically hindered, as is the case with tris(3,5-dimethylphenyl)methanamine, conventional reaction pathways can be significantly altered or impeded. The extreme steric bulk surrounding the nucleophilic nitrogen atom and the adjacent carbon profoundly influences the mechanisms of these reactions.

Nucleophilic Addition and Substitution Pathways

Nucleophilic addition reactions, particularly to carbonyl compounds, are fundamental for C-N bond formation. The reaction typically begins with the attack of the amine's lone pair on the electrophilic carbonyl carbon. For primary amines, this addition is the initial step toward forming an imine. However, the rate and feasibility of this addition are highly sensitive to steric hindrance. nih.gov

In the case of a highly hindered amine like tris(3,5-dimethylphenyl)methanamine, the approach of the nucleophilic nitrogen to a carbonyl carbon is severely restricted. This steric shielding dramatically decreases the rate of nucleophilic addition compared to less bulky primary amines. While the reaction can still proceed, particularly with unhindered electrophiles like formaldehyde, it often requires more forcing conditions.

The general mechanism for nucleophilic addition of a primary amine to a carbonyl group proceeds via a tetrahedral intermediate known as a carbinolamine. libretexts.org This process is typically reversible and acid-catalyzed.

General Steps for Carbinolamine Formation:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine.

For tris(3,5-dimethylphenyl)methanamine, the equilibrium of this first step may not strongly favor the carbinolamine due to the steric strain introduced by bringing the bulky triarylmethyl group into proximity with the substituents of the carbonyl compound.

Imine-Amine Equilibria and Transimination Mechanisms

Imines are formed from the acid-catalyzed reaction of primary amines with aldehydes or ketones. libretexts.orgyoutube.com The process follows the initial nucleophilic addition to form a carbinolamine, which then dehydrates to yield the imine. The reaction's rate is optimal at a weakly acidic pH (around 4-5), which is sufficient to protonate the carbinolamine hydroxyl group, making it a good leaving group (water), without fully protonating the starting amine and rendering it non-nucleophilic. libretexts.org

The mechanism of imine formation involves several equilibrium steps:

Nucleophilic addition to form the carbinolamine.

Protonation of the carbinolamine's hydroxyl group.

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation of the nitrogen to give the neutral imine.

Due to the steric hindrance of tris(3,5-dimethylphenyl)methanamine, the formation of the corresponding imine would be kinetically slow. The stability of the resulting imine would also be influenced by the bulky substituent, which could affect the planarity of the C=N bond and its electronic properties.

Transimination, the exchange of the amine component of an imine, is another equilibrium-driven process. A pre-formed imine can react with a different primary amine to generate a new imine and release the original amine. The equilibrium position is dictated by the relative concentrations and stabilities of the reactants and products. A highly hindered amine like tris(3,5-dimethylphenyl)methanamine would likely participate in transimination reactions under specific conditions, potentially to form a sterically crowded imine if driven by the removal of a more volatile, less hindered amine.

Catalytic Hydrogenation Mechanisms for Hindered Imines

The reduction of imines to amines is a crucial transformation, often achieved through catalytic hydrogenation. This process is applicable to the imines derived from sterically hindered amines. The mechanism of hydrogenation can proceed via direct hydrogen addition to the C=N bond, typically on the surface of a heterogeneous catalyst (like Palladium on carbon) or through a homogeneous catalyst. nih.gov

Metal-free catalytic systems, for instance using frustrated Lewis pairs (FLPs) like tris(pentafluorophenyl)borane, have also been developed for the hydrogenation of imines. rsc.org These reactions involve the heterolytic cleavage of hydrogen by the Lewis acidic borane (B79455) and a Lewis base (which can be the imine itself), followed by the transfer of a proton and a hydride to the imine substrate.

For a sterically hindered imine derived from tris(3,5-dimethylphenyl)methanamine, the active site of the catalyst must be accessible. The bulky xylyl groups could pose a significant challenge for the coordination of the imine to a metal surface or a homogeneous catalyst, potentially requiring higher catalyst loadings or more extreme reaction conditions (higher pressure and temperature).

| Reaction Stage | General Mechanistic Steps | Influence of Tris(3,5-dimethylphenyl) Group |

| Carbinolamine Formation | Nucleophilic attack of amine on carbonyl carbon. | Steric hindrance significantly slows the rate of attack. |

| Imine Formation | Acid-catalyzed dehydration of the carbinolamine intermediate. | The bulky group can hinder the necessary conformational changes for water elimination. |

| Catalytic Hydrogenation | Adsorption/coordination of the imine to the catalyst surface, followed by hydrogen transfer. | The triarylmethyl group can block access to the catalyst's active sites, reducing reaction efficiency. |

Kinetic Analyses of Reactions Involving Tris(3,5-dimethylphenyl)methanamine (Free Base) and Related Triarylamines

Kinetic studies on other sterically hindered amines show a marked decrease in reaction rates for bimolecular reactions. For example, the rate of N-alkylation would be expected to be orders of magnitude lower than for a simple primary amine like benzylamine. The reaction would likely exhibit a greater sensitivity to the steric profile of the electrophile.

A hypothetical kinetic study of the reaction between tris(3,5-dimethylphenyl)methanamine and a series of aldehydes with increasing steric bulk (e.g., formaldehyde, acetaldehyde, pivaldehyde) would be expected to show a dramatic decrease in the second-order rate constant, as illustrated in the hypothetical data table below.

Hypothetical Rate Constants for Imine Formation

| Aldehyde | Assumed Relative Rate Constant (k_rel) | Expected Observation |

|---|---|---|

| Formaldehyde | 1 | Reaction is slow but proceeds due to the lack of steric bulk on the electrophile. |

| Acetaldehyde | 10⁻² | Reaction is significantly slower due to the methyl group's steric hindrance. |

Stereoelectronic Effects and Steric Hindrance in Determining Reaction Pathways and Selectivity

Stereoelectronic effects and steric hindrance are the paramount factors controlling the reactivity of tris(3,5-dimethylphenyl)methanamine.

Steric Hindrance: The three 3,5-dimethylphenyl groups create a profound steric shield around the primary amino group. This has several consequences:

It drastically reduces the nucleophilicity of the amine in SN2 reactions and nucleophilic additions. nih.gov

It can favor elimination reactions over substitution where possible.

It dictates the selectivity of reactions, allowing interaction only with small, unhindered electrophiles.

Electronic Effects: The phenyl groups are weakly electron-withdrawing via induction, which slightly decreases the basicity and nucleophilicity of the amine. However, this electronic effect is overwhelmingly overshadowed by the steric effects. The methyl groups on the phenyl rings are electron-donating, which slightly counteracts the withdrawing effect of the rings themselves.

The interplay of these factors governs the reaction pathways. For instance, in a competition between two electrophilic sites, the amine will selectively react at the less sterically encumbered position, even if it is electronically less favorable. The sheer size of the tris(3,5-dimethylphenyl)methyl substituent acts as a "protecting group," physically blocking access to the nitrogen atom and thereby controlling where and how it can react. This principle is fundamental in designing selective syntheses involving complex molecules.

Advanced Spectroscopic and Structural Elucidation of Tris 3,5 Dimethylphenyl Methanamine Hydrochloride and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Tris(3,5-dimethylphenyl)methanamine HCl in solution. It provides information on the connectivity of atoms and their spatial relationships.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for mapping the carbon-hydrogen framework of the molecule. In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the dimethylphenyl groups, the methyl protons, the methine proton, and the amine protons. The integration of these signals provides a quantitative measure of the number of protons in each environment.

Two-dimensional (2D) NMR experiments provide further detail on the molecular structure. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, confirming the connectivity within the dimethylphenyl rings. Of particular importance for a sterically hindered molecule like this compound is the Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments reveal through-space interactions between protons that are in close proximity, which is critical for determining the molecule's preferred conformation in solution. For instance, NOESY can elucidate the relative orientation of the three 3,5-dimethylphenyl rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Tris(3,5-dimethylphenyl)methanamine Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 125 - 135 |

| Aromatic C (quaternary) | - | 135 - 145 |

| Methyl (CH₃) | 2.0 - 2.5 | 20 - 25 |

| Methine (CH) | 4.5 - 5.5 | 60 - 70 |

| Amine (NH₂) | Variable | - |

Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions.

The bulky tris(3,5-dimethylphenyl)methyl group can create a chiral environment, making Tris(3,5-dimethylphenyl)methanamine a potential chiral molecule. NMR spectroscopy is a powerful tool for studying chiral discrimination. This can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). When a chiral auxiliary is added to a racemic mixture of a Tris(3,5-dimethylphenyl) system, it forms diastereomeric complexes that can be distinguished by NMR, often showing separate signals for the two enantiomers. Furthermore, 19F NMR spectroscopy, when used with fluorine-containing chiral derivatizing agents, can offer a sensitive method for chiral analysis. nih.gov

Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy for Chiral and Molecular Conformation Analysis

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govwikipedia.org For a chiral sample of this compound, VCD could be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. nih.govwikipedia.org VCD is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information. wikipedia.org

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which are related to its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the ammonium (B1175870) salt, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings. The formation of the hydrochloride salt results in a significant shift of the N-H stretching vibrations to lower frequencies, appearing as a broad band. spectroscopyonline.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (in R-NH₃⁺Cl⁻) | Stretching | 2800 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-H (in R-NH₃⁺Cl⁻) | Bending | 1500 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information would reveal the solid-state conformation of the molecule and the packing of the molecules in the crystal lattice. Furthermore, it would definitively establish the ionic interaction between the protonated amine and the chloride ion, including any hydrogen bonding interactions. gla.ac.uk The successful crystallization of the compound is a prerequisite for this powerful analytical technique. nih.govproteopedia.org

Other Advanced Analytical Techniques for Compound and Catalyst Characterization (e.g., XPS, SEM, TEM for mechanistic studies)

Other advanced analytical techniques can provide further insights into the properties and potential applications of this compound, particularly in the context of catalysis.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a sample. For this compound, XPS could be used to analyze the N 1s core level, which would show a shift to higher binding energy upon protonation of the amine to form the ammonium salt, confirming the salt formation. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): When this compound is used as a ligand or component in a heterogeneous catalyst, SEM and TEM are invaluable for characterizing the morphology and structure of the catalyst material. edurev.inazom.com SEM provides high-resolution images of the surface topography, while TEM can reveal the size, shape, and distribution of catalyst nanoparticles. azooptics.comwiley.com These techniques are crucial for understanding structure-activity relationships in catalytic systems. researchgate.net

Theoretical and Computational Chemistry Approaches to Tris 3,5 Dimethylphenyl Methanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and energetic landscape of Tris(3,5-dimethylphenyl)methanamine HCl. Such calculations can provide a detailed picture of the molecule's stability, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

DFT methods, such as B3LYP, are frequently used to examine the electronic structure of complex organic molecules. lew.ro For a molecule like this compound, these calculations would reveal the distribution of electron density, highlighting the electron-rich regions of the aromatic rings and the positively charged ammonium (B1175870) group. The calculated molecular electrostatic potential (MEP) surface would visually represent these charge distributions, indicating sites susceptible to nucleophilic or electrophilic attack. lew.roresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A larger gap generally implies higher stability. For this sterically hindered amine, the bulky phenyl groups would be expected to influence the energies of these orbitals significantly.

Table 1: Calculated Electronic Properties of Tris(3,5-dimethylphenyl)methanamine (Note: These are representative values based on calculations for similar aromatic amines and are intended for illustrative purposes.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons, likely located on the aromatic rings. |

| LUMO Energy | -0.5 eV | Represents the energy of the lowest energy unoccupied orbital, a potential site for electron acceptance. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high chemical stability due to the large energy difference. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule arising from the ammonium group. |

| Mulliken Charge on N | -0.45 e | Shows the partial negative charge on the nitrogen atom before protonation. |

| Mulliken Charge on Cα | 0.20 e | Indicates a partial positive charge on the central carbon atom. |

Furthermore, quantum chemical calculations can determine thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and vibrational frequencies. researchgate.netsuperfri.org These energetic parameters are vital for predicting the feasibility and outcomes of reactions involving the amine.

Computational Modeling of Stereochemical Control and Chiral Recognition Mechanisms

The immense steric bulk of the tris(3,5-dimethylphenyl)methyl group makes its derivatives prime candidates for applications in asymmetric synthesis, potentially as chiral resolving agents or as part of a chiral catalyst. Computational modeling is an invaluable tool for understanding how such a sterically hindered molecule can induce chirality.

Molecular dynamics (MD) simulations and NMR studies, in conjunction with computational modeling, have been effectively used to elucidate chiral recognition mechanisms for similar bulky structures like amylose (B160209) tris(3,5-dimethylphenylcarbamate). researchgate.netnih.govresearchgate.net These techniques can be applied to model the interaction of Tris(3,5-dimethylphenyl)methanamine with a racemic mixture of a chiral substrate.

The process would involve:

Docking Studies: A computational approach to predict the preferred orientation of a chiral guest molecule when it binds to the chiral host (the amine). This can reveal the non-covalent interactions (like hydrogen bonding, π-π stacking, and van der Waals forces) that are responsible for discrimination between the two enantiomers.

Molecular Dynamics Simulations: These simulations model the dynamic behavior of the host-guest complex over time, providing insights into the stability of the diastereomeric complexes formed between the amine and each enantiomer of the substrate. The difference in binding energies between the two diastereomeric complexes can be correlated with the degree of chiral recognition.

These computational studies can help to rationalize and predict the enantioselectivity observed in reactions where this amine is used as a chiral auxiliary. The insights gained can guide the design of more effective chiral selectors. researchgate.net

In Silico Mechanistic Elucidation of Synthetic Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. This in silico approach is particularly useful for understanding the synthesis of sterically hindered amines like Tris(3,5-dimethylphenyl)methanamine, where experimental mechanistic studies can be challenging. acs.org

For instance, the synthesis of this amine likely involves the reaction of tris(3,5-dimethylphenyl)methyl halide with an amine source or a related multistep process. DFT calculations can be used to model the entire reaction pathway. This would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Calculating Reaction Energetics: Determining the relative energies of all species along the reaction coordinate to create a complete energy profile of the reaction. acs.org

Analyzing Intermediates: Characterizing the structure and stability of any intermediates formed during the reaction.

These computational studies can clarify the role of catalysts, solvents, and reaction conditions, and can help to optimize the synthesis for higher yields and purity. nih.gov The development of methods for the synthesis of primary amines with fully substituted α-carbon centers is an active area of research where computational insights are highly valuable. acs.org

Predictive Modeling of Reactivity and Stereoselectivity Based on Steric and Electronic Parameters

A major goal of computational chemistry in the field of catalysis is to move from explanation to prediction. By quantifying the steric and electronic properties of a catalyst or ligand, it is possible to build predictive models that correlate these parameters with reaction outcomes, such as yield and enantioselectivity. nih.gov

The tris(3,5-dimethylphenyl)methyl group is defined by its significant steric presence. This can be quantified using various steric parameters, such as the Charton steric parameter (ν) or the more sophisticated Sterimol parameters (L, B1, B5), which describe the length and width of a substituent in different dimensions. researchgate.netnih.gov

Table 2: Representative Steric and Electronic Parameters for Substituent Groups (Note: Values for the tris(3,5-dimethylphenyl)methyl group are estimated based on its structure and comparison to other bulky groups.)

| Substituent Group | Charton ν | Hammett σp | Description |

| Hydrogen (H) | 0.00 | 0.00 | Reference substituent |

| Methyl (CH₃) | 0.52 | -0.17 | Small, electron-donating |

| tert-Butyl (C(CH₃)₃) | 1.24 | -0.20 | Bulky, electron-donating |

| Phenyl (C₆H₅) | 1.80 | 0.01 | Bulky, can be electron-withdrawing or -donating |

| Tris(3,5-dimethylphenyl)methyl | >3.0 (est.) | -0.25 (est.) | Extremely bulky, electron-donating |

By developing a library of ligands or catalysts with systematically varied steric and electronic properties, and measuring their performance in a specific reaction, a quantitative structure-activity relationship (QSAR) or quantitative structure-enantioselectivity relationship (QSER) can be established. nih.gov These relationships are often expressed as mathematical equations that can predict the enantiomeric excess (ee) of a reaction based on the steric and electronic parameters of the catalyst.

For this compound, its large steric parameters would be a dominant factor in any predictive model. Such models can accelerate the discovery and optimization of asymmetric catalysts by allowing chemists to screen potential candidates in silico before committing to their synthesis and testing in the lab. nih.govresearchgate.net

Applications of Tris 3,5 Dimethylphenyl Methanamine Hydrochloride in Contemporary Organic Synthesis and Catalysis

Role as a Sterically Hindered Base or Ligand Scaffold in Organic Transformations

The significant steric bulk provided by the three 3,5-dimethylphenyl substituents surrounding the nitrogen atom in Tris(3,5-dimethylphenyl)methanamine makes it a weak nucleophile but a potentially strong, non-nucleophilic base. This characteristic is highly desirable in organic reactions where the abstraction of a proton is required without the interference of nucleophilic attack from the base itself. Such bases are often referred to as "proton sponges" due to their ability to "soak up" protons. nih.govnih.govwikipedia.org The parent compound, 1,8-bis(dimethylamino)naphthalene, is a well-known example of a proton sponge. nih.govwikipedia.org While direct studies on the basicity of Tris(3,5-dimethylphenyl)methanamine are not extensively documented, its structural analogy to other bulky amine compounds suggests its potential in this capacity.

The tris(aryl)methane framework is a common motif for creating sterically encumbered environments around a reactive center. For instance, tris(pyrazolyl)methane and its derivatives are widely used as ligands in coordination chemistry to control the reactivity of metal centers. rsc.orgresearchgate.netnih.govnih.gov The steric hindrance imposed by these ligands can stabilize reactive intermediates, influence coordination numbers, and direct the stereochemical outcome of catalytic reactions. Similarly, the Tris(3,5-dimethylphenyl)methanamine scaffold can be envisioned as a versatile platform for the design of novel ligands for transition metal catalysis. The amine functionality provides a coordination site, while the bulky phenyl groups can create a well-defined pocket around the metal center, thereby influencing the selectivity of catalytic transformations.

The triphenylmethyl (trityl) group and its derivatives are known for their steric bulk and have been used as protecting groups in organic synthesis. utsouthwestern.edusynarchive.comharvard.edu The increased steric hindrance from the additional methyl groups in the 3 and 5 positions of the phenyl rings in Tris(3,5-dimethylphenyl)methanamine would further enhance these properties.

Utilization in Asymmetric Catalysis as a Chiral Auxiliary or Organocatalyst Component

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. The tris(3,5-dimethylphenyl)methyl group has proven to be an exceptionally effective chiral-directing group, primarily through its incorporation into chiral stationary phases for high-performance liquid chromatography (HPLC).

Design and Synthesis of Tris(3,5-dimethylphenyl)methyl-Containing Organocatalysts

The most prominent application of the tris(3,5-dimethylphenyl) moiety in asymmetric synthesis is in the form of carbamate (B1207046) derivatives of polysaccharides, such as cellulose (B213188) and amylose (B160209). researchgate.netresearchgate.net Cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are highly successful chiral stationary phases (CSPs) used for the separation of a wide range of enantiomers. researchgate.netresearchgate.net The bulky tris(3,5-dimethylphenyl)carbamate groups create a chiral helical environment within the polymer structure, which allows for differential interactions with enantiomers, leading to their separation.

The design of small-molecule organocatalysts incorporating the Tris(3,5-dimethylphenyl)methyl group is a logical extension of this principle. By attaching this bulky chiral group to a catalytically active moiety, such as an amine or a phosphine (B1218219), it is possible to create a chiral environment that can induce asymmetry in a chemical reaction. The synthesis of such catalysts would typically involve the reaction of a suitable derivative of Tris(3,5-dimethylphenyl)methane with a molecule containing the desired catalytic functionality. For instance, chiral phosphine ligands are pivotal in many asymmetric transition-metal-catalyzed reactions. nih.govnih.gov The incorporation of the Tris(3,5-dimethylphenyl)methyl scaffold could lead to new classes of highly effective chiral phosphine ligands.

| Chiral Application | Compound/Material | Key Finding | Reference |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Effective for enantiomeric separation in HPLC. | researchgate.net |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Creates a chiral helical environment for enantiomer recognition. | researchgate.net |

| Chiral Ligand Design | Chiral Bisphosphine Ligands | Can be designed for switchable enantioselectivity in catalysis. | nih.gov |

| Asymmetric Catalysis | Chiral Phosphine Ligands in Pd-catalysed Allylic Alkylation | Highly effective for the formation of chiral molecules. | nih.gov |

Employment in Metal-Mediated Catalytic Cycles

In metal-mediated catalysis, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. The steric and electronic properties of the Tris(3,5-dimethylphenyl)methanamine ligand could be harnessed to modulate the behavior of a metal catalyst. The bulky nature of the ligand can promote reductive elimination and prevent catalyst deactivation pathways such as dimerization.

While specific examples of Tris(3,5-dimethylphenyl)methanamine as a ligand in metal-mediated catalysis are not widely reported, the behavior of analogous tris(pyrazolyl)methane complexes provides valuable insights. rsc.orgresearchgate.netresearchgate.netcapes.gov.br These "scorpionate" ligands have been shown to support a variety of catalytic reactions, including oxidation and carbon-carbon bond formation. capes.gov.brcnr.it It is conceivable that metal complexes of Tris(3,5-dimethylphenyl)methanamine could exhibit interesting catalytic properties, particularly in reactions where a sterically demanding and electron-donating ligand is beneficial. For example, a recent study highlighted the triple role of a proton sponge as a reductant, ligand precursor, and base in a palladium-catalyzed reaction. nih.gov

| Catalyst System | Application | Key Feature | Reference |

| [Mn(CO)₃{HC(pz')₃}][PF₆] | Carbonyl Substitution Reactions | Steric bulk of the tris(pyrazolyl)methane ligand influences reactivity. | rsc.org |

| [MoO₂Cl{HC(3,5-Me₂pz)₃}]BF₄ | Olefin Epoxidation | Catalyst for the epoxidation of olefins. | capes.gov.br |

| Palladium/Proton Sponge | C-Aryl Glycoside Synthesis | Proton sponge acts as reductant, ligand precursor, and base. | nih.gov |

Precursor Chemistry for Architecturally Complex Organic Structures and Polymeric Materials

The unique, well-defined three-dimensional structure of Tris(3,5-dimethylphenyl)methanamine makes it an attractive building block for the synthesis of more complex, architecturally interesting molecules and materials.

Furthermore, the principles of selective protection and deprotection in organic synthesis can be applied to the amine and phenyl groups of Tris(3,5-dimethylphenyl)methanamine to create elaborate molecular architectures. researchgate.netgoogle.com The bulky nature of the tris(3,5-dimethylphenyl)methyl group could be exploited as a temporary protecting group to direct reactions at other sites of a complex molecule.

| Molecular Architecture | Core/Initiator Principle | Potential Application | Reference |

| Dendrimers | Tris(phenyl)methane as a central core. | Drug delivery, catalysis. | nih.govsigmaaldrich.comnih.gov |

| Star Polymers | Multifunctional initiator based on a central core. | Rheology modifiers, advanced materials. | capes.gov.brresearchgate.netelsevierpure.com |

| Complex Organic Molecules | Use of bulky protecting groups for selective synthesis. | Synthesis of natural products and pharmaceuticals. | researchgate.netgoogle.com |

Supramolecular Chemistry and Molecular Recognition Involving Tris 3,5 Dimethylphenyl Architectures

Chiral Recognition Phenomena on Polysaccharide-Based Chiral Stationary Phases (e.g., Amylose (B160209) Tris(3,5-dimethylphenylcarbamate))

One of the most successful applications of the tris(3,5-dimethylphenyl) architecture is in the field of enantioselective chromatography. Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) is a highly effective chiral stationary phase (CSP) used in high-performance liquid chromatography (HPLC) for the separation of a wide array of racemic compounds. nih.govacs.org The chiral recognition mechanism is not based on the chirality of the carbamate (B1207046) derivative itself, but on its higher-order helical structure when coated onto a silica (B1680970) gel support. researchgate.net

The bulky tris(3,5-dimethylphenylcarbamate) groups force the amylose polymer backbone into a specific, stable, and chiral conformation, which is believed to be a left-handed 4/3 helical structure. nih.govacs.org This conformation creates chiral grooves and cavities on the surface of the CSP. The separation of enantiomers occurs as they pass through the column due to differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP.

The primary interactions governing this chiral discrimination are a combination of hydrogen bonding (to the carbamate C=O and N-H groups), dipole-dipole interactions, and π-π stacking with the electron-rich dimethylphenyl groups. researchgate.net The precise fit of an analyte into the chiral groove determines the strength of these interactions and, consequently, the retention time on the column, allowing for effective separation. nih.govacs.org The performance of these columns is well-documented, with high resolution and separation factors achieved for various classes of compounds. researchgate.net

Table 1: Examples of Chiral Separation on Amylose Tris(3,5-dimethylphenylcarbamate) CSP This interactive table showcases the effectiveness of ADMPC in separating enantiomers.

| Analyte | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|

| 1,1'-Bi-2-naphthol | Chloroform (B151607) | High | Good | nih.govacs.org |

| Methoxyflavanones | n-Hexane/Alcohol | 1.10 - 1.62 | 0.37 - 5.72 | researchgate.net |

Host-Guest Chemistry and Self-Assembly Driven by Steric Bulk and Aromatic Interactions

The principles of host-guest chemistry and self-assembly rely on specific, non-covalent interactions between molecules. Architectures containing the tris(3,5-dimethylphenyl) group are prime candidates for studying these phenomena due to two key features: significant steric bulk and the presence of multiple aromatic rings.

Steric Hindrance: The sheer size of the tris(3,5-dimethylphenyl) group plays a crucial role in directing how molecules arrange themselves. In self-assembly processes, steric hindrance can prevent molecules from packing in a simple, dense fashion, instead promoting the formation of more complex, ordered, and often porous structures. rsc.orgresearchgate.net This effect is observed in arylene ethynylene macrocycles, where bulky substituents hinder the full interdigitation of side chains, leading to distinct packing patterns at solid-liquid interfaces. rsc.org Similarly, a molecule like Tris(3,5-dimethylphenyl)methanamine would be expected to assemble in a way that accommodates its bulky nature, potentially forming structures with well-defined cavities suitable for guest encapsulation.

Aromatic Interactions: Aromatic-aromatic or π-π stacking interactions are a powerful driving force for the self-assembly of molecules containing phenyl groups. nih.govacs.org These interactions, where the electron clouds of adjacent aromatic rings attract one another, can lead to the formation of ordered aggregates like nanofibers and hydrogels. nih.gov In a molecule with three dimethylphenyl groups, these interactions can occur both intramolecularly, influencing the molecule's conformation, and intermolecularly, driving the assembly into larger supramolecular structures. The combination of electrostatic interactions from a charged center (like the ammonium (B1175870) group in Tris(3,5-dimethylphenyl)methanamine HCl) and aromatic stacking can lead to the formation of complex vesicles capable of acting as molecular carriers. acs.org

The interplay between repulsive steric forces and attractive aromatic and hydrogen-bonding interactions is fundamental to the molecular recognition and self-assembly of these systems. nih.govnih.gov

Table 2: Driving Forces in the Self-Assembly of Bulky Aromatic Architectures

| Interaction Type | Description | Role in Tris(3,5-dimethylphenyl) Systems |

|---|---|---|

| Steric Hindrance | Repulsive force due to the spatial volume of the bulky phenyl groups. | Dictates packing, prevents dense structures, and can lead to porous or cavity-containing assemblies. rsc.org |

| π-π Stacking | Attractive force between the electron clouds of aromatic rings. | Promotes ordered aggregation and stabilizes the assembled structure. nih.govacs.org |

| Hydrogen Bonding | Attractive force involving a hydrogen atom and an electronegative atom (e.g., N, O). | Can provide directionality and strength to the assembly, particularly with functional groups like amines or amides. researchgate.netnih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged species. | In the HCl salt, the cationic amine can interact with anions or polar molecules, guiding assembly. acs.org |

Exploration of Non-Intercalative Binding Modes in Large Molecular Systems

When small molecules interact with large biological macromolecules like DNA, they can do so in several ways. One common mode is intercalation, where a planar, aromatic portion of the molecule slides between the base pairs of the DNA double helix. nih.gov However, for molecules that are not planar or are excessively bulky, this is not possible.

Molecules built upon a tris(3,5-dimethylphenyl) scaffold, such as this compound, are archetypal candidates for non-intercalative binding. nih.gov The three-dimensional, propeller-like shape of the tris(3,5-dimethylphenyl) group makes it sterically impossible to fit between the stacked base pairs of DNA. nih.gov

Therefore, any interaction with a large, structured host like DNA would necessarily occur through a non-intercalative mechanism. These modes include:

Groove Binding: The molecule fits into the major or minor groove of the DNA helix. This binding is often stabilized by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions between the molecule and the edges of the base pairs or the sugar-phosphate backbone. nih.govyoutube.com

External Electrostatic Binding: Cationic molecules can bind to the exterior of the DNA helix through electrostatic attraction to the negatively charged phosphate (B84403) backbone. nih.gov

Table 3: Comparison of DNA Binding Modes

| Feature | Intercalative Binding | Non-Intercalative Binding (Groove/External) |

|---|---|---|

| Molecular Requirement | Planar, aromatic system | Can be non-planar, bulky, or flexible. nih.gov |

| Binding Location | Between adjacent DNA base pairs. | In the major or minor groove, or on the external phosphate backbone. nih.gov |

| Effect on DNA | Lengthens and unwinds the DNA helix. | Causes minimal perturbation or can induce bending. nih.gov |

| Relevance to Tris(3,5-dimethylphenyl) Architectures | Sterically forbidden. | The highly probable mode of interaction due to steric bulk and 3D shape. |

Emerging Research Frontiers and Future Directions

Expanding Synthetic Methodologies for Novel Tris(3,5-dimethylphenyl)methanamine Derivatives

The development of robust synthetic routes to novel derivatives of tris(3,5-dimethylphenyl)methanamine is fundamental to unlocking their potential. While the synthesis of sterically hindered primary amines can be challenging, modern methods in organic synthesis offer promising avenues. nih.govacs.org Future research will likely focus on modifying both the aromatic rings and the amine functionality to tune the steric and electronic properties of the molecule.

One promising approach involves the late-stage functionalization of the tris(3,5-dimethylphenyl)methane core before the introduction of the amine group. This could involve electrophilic aromatic substitution reactions to introduce a variety of substituents on the phenyl rings. However, the steric hindrance imposed by the three aryl groups may necessitate the use of highly reactive electrophiles and carefully optimized reaction conditions.

Another avenue of exploration is the modification of the amine itself. After the formation of tris(3,5-dimethylphenyl)methanamine, it can be derivatized to form a range of secondary and tertiary amines, amides, and sulfonamides. These derivatives could serve as new ligands for catalysis or as building blocks for more complex molecular architectures. The table below outlines potential synthetic strategies that could be explored for generating novel derivatives.

| Synthetic Strategy | Potential Reagents and Conditions | Targeted Derivatives | Potential Applications |

| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., Br₂/FeBr₃) | Nitro- and halo-substituted derivatives | Precursors for further functionalization, modified electronic properties |

| Directed Ortho-Metalation | Organolithium reagents followed by electrophilic quench | Ortho-functionalized derivatives | Fine-tuning of steric environment, introduction of coordinating groups |

| N-Alkylation/N-Arylation | Alkyl halides, Aryl halides with palladium or copper catalysts | Secondary and tertiary amine derivatives | New ligands for catalysis, building blocks for supramolecular chemistry |

| Acylation | Acyl chlorides, Anhydrides | Amide derivatives | Chiral resolving agents, components of molecular sensors |

Advanced Mechanistic Investigations and Computational Refinements

A thorough understanding of the reaction mechanisms involving tris(3,5-dimethylphenyl)methanamine and its derivatives is crucial for their rational design and application. The significant steric bulk around the nitrogen atom is expected to play a dominant role in its reactivity, potentially leading to unusual reaction pathways and selectivities.

Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, alongside computational modeling to elucidate these mechanisms. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into transition state geometries and activation energies for reactions where this bulky amine acts as a base or a nucleophile. Such studies have been instrumental in understanding the behavior of other sterically hindered molecules.

Key areas for mechanistic investigation include its role in frustrated Lewis pair (FLP) chemistry, where its steric hindrance could prevent the quenching of a Lewis acid, and its performance as a bulky proton shuttle in organocatalysis. Computational studies will be vital in predicting the pKa of the amine and the stability of its protonated form, which are critical parameters for its application as a base.

Development of New Catalytic Applications Based on Steric and Chiral Properties

The unique steric environment of tris(3,5-dimethylphenyl)methanamine makes it an intriguing candidate for applications in catalysis. The development of chiral derivatives, in particular, could open doors to new enantioselective transformations. The success of cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as a chiral stationary phase in chromatography highlights the potential of the 3,5-dimethylphenyl motif to create effective chiral recognition sites. nih.govnih.govrsc.org

One promising direction is the use of chiral derivatives of tris(3,5-dimethylphenyl)methanamine as ligands for transition metal catalysis. The steric bulk of the ligand can influence the coordination geometry of the metal center, thereby controlling the stereochemical outcome of the reaction. For example, such ligands could be employed in asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions.

Furthermore, the primary amine functionality can be utilized in organocatalysis. Chiral derivatives could act as enantioselective Brønsted base catalysts or be incorporated into more complex catalyst scaffolds. The table below summarizes potential catalytic applications for novel derivatives.

| Catalytic Application | Type of Derivative | Potential Reaction | Rationale |

| Asymmetric Hydrogenation | Chiral secondary or tertiary amine derivatives as ligands for Rh or Ru | Hydrogenation of prochiral ketones and olefins | Steric bulk and chirality influencing enantioselectivity |

| Enantioselective Michael Addition | Chiral primary amine derivatives as organocatalysts | Addition of nucleophiles to α,β-unsaturated compounds | Formation of chiral enamines or iminium ions |

| Kinetic Resolution | Chiral acyl-transfer catalysts derived from the amine | Acylation of racemic alcohols or amines | Steric interactions leading to selective reaction with one enantiomer |

Exploration of Emerging Supramolecular Functions

The tripodal structure of tris(3,5-dimethylphenyl)methanamine provides an excellent scaffold for the construction of complex supramolecular assemblies. wikipedia.org The three phenyl rings can be functionalized with recognition motifs to create host molecules for specific guests, while the central amine can act as a hydrogen bond donor or acceptor.

Future research in this area could focus on the design of molecular cages and capsules based on this framework. By introducing complementary functional groups onto the phenyl rings, self-assembly through hydrogen bonding, metal coordination, or aromatic stacking interactions could be achieved. Such assemblies could find applications in molecular recognition, sensing, and encapsulation. The investigation of supramolecular systems involving related triphenylamine (B166846) and triptycene (B166850) derivatives has already shown the potential of such rigid, three-dimensional structures in creating porous materials and molecular receptors. rsc.orgmdpi.comthieme-connect.de

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing Tris(3,5-dimethylphenyl)methanamine HCl with high purity?

- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., nitrogen atmosphere, stoichiometric ratios of reagents) and purification via column chromatography using solvents like hexane/ethyl acetate mixtures. Characterization via H/C NMR and IR spectroscopy is essential to confirm structural integrity and purity. For example, derivatives with similar substituents (e.g., pyrenylmethanol) were synthesized using DMF as a solvent and purified via silica gel chromatography .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The HCl salt enhances aqueous solubility compared to the free base, critical for biological assays. Stability testing under varying pH (7.0–8.6) and temperatures (4–25°C) should be conducted, referencing protocols for Tris buffer systems. Tris HCl’s buffering capacity in acidic conditions (pH 7.0–8.6) provides insights into stability optimization .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store desiccated at –20°C in amber vials to minimize hydrolysis and photodegradation. Periodic purity checks via HPLC or TLC are advised, as studies on structurally similar compounds show degradation under prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers mitigate interference from this compound in metal-dependent enzymatic assays?

- Methodological Answer : The compound’s aromatic substituents may chelate metal ions. Pre-incubation with EDTA (1–5 mM) or alternative buffers (e.g., HEPES) can reduce interference. Parallel control experiments without the compound are critical to isolate its effects .

Q. What analytical techniques are optimal for characterizing structural integrity under varying experimental conditions?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve molecular weight and crystal packing. Dynamic light scattering (DLS) monitors aggregation in solution. For chiral analogs, HPLC with amylose tris(3,5-dimethylphenyl carbamate) columns achieves enantiomeric separation (resolution >2.0) .

Q. How do the 3,5-dimethylphenyl groups affect interactions with biological macromolecules in structural studies?

- Methodological Answer : The hydrophobic substituents may enhance binding to aromatic residues in proteins or nucleic acids. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. In what scenarios would the HCl form be preferred over non-chlorinated analogs in supramolecular chemistry?

- Methodological Answer : The HCl salt improves crystallinity for X-ray studies and facilitates ionic interactions in coordination polymers. Comparative studies with phosphine analogs (e.g., tris(3,5-dimethylphenyl)phosphine) highlight the role of counterions in stabilizing supramolecular architectures .

Methodological Considerations

- Synthesis & Purification : Prioritize inert atmospheres and anhydrous conditions to avoid side reactions.

- Characterization : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, TLC) methods for cross-validation.

- Application-Specific Design : Tailor buffer systems (pH, ionic strength) to match experimental requirements, leveraging principles from Tris/Tris HCl buffer optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.